IMPDH2 Binding Affinity (Ki)
5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione exhibits measurable binding affinity toward inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with multiple experimentally determined inhibition constants. Against the IMP substrate, the compound demonstrated a Ki of 430 nM; against the NAD⁺ substrate, the Ki was 440 nM; and in a separate competitive inhibition assay, a Ki of 240 nM was recorded [1]. These values establish a baseline affinity profile for the unadorned 5-aminomethyl uracil scaffold. By comparison, thymine (5-methyluracil), the endogenous nucleobase, exhibits a Km of 2.3 μM (2300 nM) as a substrate for thymidine phosphorylase-related pathways, though direct IMPDH2 comparative data are not available in the retrieved corpus [2].
| Evidence Dimension | IMPDH2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM; Ki = 430 nM (vs IMP); Ki = 440 nM (vs NAD⁺) |
| Comparator Or Baseline | Thymine (5-methyluracil): Km = 2.3 μM (2300 nM) for thymidine phosphorylase substrate activity |
| Quantified Difference | Target compound Ki (240–440 nM) is approximately 5- to 10-fold lower in concentration than the comparator Km (2300 nM), noting different enzyme systems |
| Conditions | IMPDH2 inhibition: spectrophotometric assay using IMP or NAD⁺ as substrate; Thymine Km: enzymatic assay with thymidine phosphorylase |
Why This Matters
The sub-micromolar Ki range against IMPDH2 provides a quantitative benchmark for medicinal chemists evaluating this scaffold as a starting point for IMPDH2-targeted inhibitor development, where potency relative to the natural substrate analog establishes a meaningful structure-activity relationship baseline.
- [1] BindingDB. Affinity Data for BDBM50421763: Ki = 240 nM, 430 nM, 440 nM against IMPDH2. View Source
- [2] TargetMol. Thymine (5-methyluracil) Product Page: Km = 2.3 μM. View Source
